Thiomorpholine
Overview
Description
Thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms in its ring structure. It is considered a thio analog of morpholine, with the oxygen atom in morpholine replaced by a sulfur atom. This compound has the chemical formula C₄H₉NS and a molar mass of 103.18 g/mol. It is a colorless liquid with a strong odor resembling piperidine .
Mechanism of Action
Thiomorpholine, a heterocyclic compound containing nitrogen and sulfur, is considered a thio analogue of morpholine . It has demonstrated a myriad of physiological activities and has been used as a bioactive against different molecular targets .
Target of Action
This compound and its analogues have been shown to act as bioactives against different molecular targets . Specifically, this compound-bearing compounds have been synthesized as dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 2 diabetes .
Mode of Action
This compound interacts with its targets, such as DPP-IV, resulting in selective enzyme inhibition . This inhibition can lead to an increase in the activity of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .
Biochemical Pathways
The degradation of this compound involves a soluble cytochrome P450, which is part of the degradative pathway of morpholine . This pathway begins with the cleavage of the C-N bond, leading to the formation of an intermediary amino acid. This is followed by deamination and oxidation of this amino acid into a diacid .
Result of Action
The result of this compound’s action is multifaceted due to its diverse physiological activities. For instance, as a DPP-IV inhibitor, it can help regulate blood glucose levels, making it potentially useful in the treatment of type 2 diabetes . Additionally, this compound and its analogues have exhibited a wide range of activities, including antitubercular, anti-urease, antioxidant, antibacterial, anti-hypertensive, analgesic, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Thiomorpholine interacts with a soluble cytochrome P450 in Mycobacterium aurum MO1, which is involved in the degradative pathway of morpholine . This interaction results in the S-oxidation of this compound, producing the sulfoxide of this compound .
Cellular Effects
The interaction of this compound with cytochrome P450 influences the cellular function of Mycobacterium aurum MO1. The S-oxidation of this compound by cytochrome P450 is a key event in the biodegradation of morpholine, leading to the formation of intermediates such as the sulfoxide of this compound and thiodiglycolic acid .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with cytochrome P450. The S-oxidation of this compound by cytochrome P450 results in the formation of the sulfoxide of this compound, which is an intermediate in the biodegradation pathway of morpholine .
Temporal Effects in Laboratory Settings
The effects of this compound on cellular function change over time in laboratory settings. The rate of formation of the first intermediate during the degradation of morpholine, 2-(2-aminoethoxy) acetate, decreases over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of morpholine degradation in Mycobacterium aurum MO1. The S-oxidation of this compound by cytochrome P450 is a key step in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine can be synthesized through various methods. One common method involves the reaction of cysteamine with vinyl chloride:
H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HCl
This reaction produces this compound and hydrochloric acid as a byproduct .
Another method involves the use of diethanolamine and triethylamine, followed by the addition of methane sulfonyl chloride to obtain an acylated reaction product. This product undergoes cyclization with sodium sulfide to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Reactions often involve nucleophiles like this compound and electrophiles like 4-fluoronitrobenzene.
Major Products
Oxidation: this compound-1,1-dioxide.
Substitution: 4-(4-nitrophenyl)this compound.
Scientific Research Applications
Thiomorpholine has various applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Morpholine: Thiomorpholine is a thio analog of morpholine, with sulfur replacing the oxygen atom in the ring structure.
Uniqueness
This compound’s uniqueness lies in its sulfur atom, which imparts different chemical properties compared to its oxygen-containing analog, morpholine. The presence of sulfur increases the compound’s lipophilicity and reactivity, making it a valuable building block in medicinal chemistry .
Properties
IUPAC Name |
thiomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3-6-4-2-5-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNULMACUQOKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5967-90-8 (hydrochloride) | |
Record name | Thiamorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80153826 | |
Record name | Thiamorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-90-0 | |
Record name | Thiomorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiamorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8R61G6QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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